4-(2,4-Diaminophenyl)morpholin-3-one (CAS 482308-13-4), widely designated in pharmaceutical quality control as Rivaroxaban Impurity 65, is a highly specific analytical reference standard utilized in the commercial manufacturing and regulatory validation of the anticoagulant Rivaroxaban [1]. Structurally characterized by a morpholin-3-one ring conjugated to a phenyl group with two amino substituents at the 2- and 4-positions, this compound serves as a definitive marker for process-related impurities [2]. In industrial procurement, its primary value lies in its necessity for analytical method validation (AMV), high-performance liquid chromatography (HPLC) assay development, and Abbreviated New Drug Application (ANDA) compliance, where precise quantification of specific synthetic byproducts is mandated by global regulatory guidelines[1].
Substituting 4-(2,4-Diaminophenyl)morpholin-3-one with the primary synthetic intermediate, 4-(4-aminophenyl)morpholin-3-one, or other generic morpholinone derivatives fundamentally invalidates chromatographic method specificity [1]. The presence of the additional amino group at the 2-position significantly alters the molecule's polarity, pKa, and UV absorbance profile, resulting in distinct retention times (RT) and relative response factors (RRF) during HPLC and LC-MS analyses [2]. Regulatory frameworks require exact structural matches to establish accurate Limits of Detection (LOD) and Limits of Quantification (LOQ) [1]. Using an analog or a generic in-class substitute prevents the accurate baseline resolution and mass-balance calculations required for the commercial batch release and stability testing of Rivaroxaban API [2].
The addition of the ortho-amino group in 4-(2,4-diaminophenyl)morpholin-3-one significantly increases its polarity compared to the standard 4-(4-aminophenyl)morpholin-3-one intermediate[1]. In standard reverse-phase HPLC, this increased polarity shifts the retention time earlier, ensuring baseline resolution between the impurity and the main intermediate. This distinct retention profile is mandatory for proving method specificity during ANDA submissions [2].
| Evidence Dimension | Reverse-Phase HPLC Retention Behavior (Polarity Shift) |
| Target Compound Data | Reduced retention time due to dual-amino (higher polarity) substitution. |
| Comparator Or Baseline | 4-(4-Aminophenyl)morpholin-3-one (Main Intermediate) |
| Quantified Difference | Distinct baseline resolution (Rs > 1.5) achieved due to differential polarity and elution timing. |
| Conditions | Reverse-phase HPLC (C18 column), gradient elution. |
Ensures regulatory compliance by proving the analytical method can specifically separate and quantify this impurity without co-elution interference from the main precursor.
For trace-level impurity tracking, LC-MS/MS relies on exact mass-to-charge (m/z) ratios. 4-(2,4-Diaminophenyl)morpholin-3-one has a molecular weight of 207.23 g/mol, generating a distinct [M+H]+ precursor ion compared to the 192.21 g/mol mass of the standard 4-(4-aminophenyl)morpholin-3-one [1]. This 15 Da mass difference allows for unambiguous mass spectrometric identification and multiple reaction monitoring (MRM) transitions that do not cross-talk with the primary intermediate or the final Rivaroxaban API (MW 435.88 g/mol) [2].
| Evidence Dimension | Precursor Ion Mass [M+H]+ |
| Target Compound Data | m/z ~208.2 (MW 207.23 g/mol) |
| Comparator Or Baseline | 4-(4-Aminophenyl)morpholin-3-one (m/z ~193.2, MW 192.21 g/mol) |
| Quantified Difference | +15 Da mass shift enabling zero-crosstalk MRM transitions. |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. |
Allows quality control laboratories to unambiguously detect and quantify this specific impurity at parts-per-million (ppm) levels without false positives from the main intermediate.
The conjugated pi-system of the phenyl ring is perturbed differently by two electron-donating amino groups (2,4-diamino) versus a single amino group (4-amino). This alters the molar absorptivity (ε) at standard HPLC detection wavelengths (e.g., 254 nm or 280 nm) [1]. Using the exact 4-(2,4-diaminophenyl)morpholin-3-one standard is required to calculate the correct Relative Response Factor (RRF) against the Rivaroxaban API. Substituting the standard intermediate would apply an incorrect RRF, leading to either over- or under-reporting of the impurity concentration in the final drug substance, triggering batch failure [2].
| Evidence Dimension | UV Molar Absorptivity / Relative Response Factor (RRF) |
| Target Compound Data | Unique RRF dictated by the 2,4-diamino auxochromic shift. |
| Comparator Or Baseline | 4-(4-Aminophenyl)morpholin-3-one or Rivaroxaban API |
| Quantified Difference | Altered UV absorbance profile requiring empirical RRF calculation. |
| Conditions | HPLC-UV/DAD (Diode Array Detection) at standard regulatory wavelengths. |
Using the exact reference standard is a strict regulatory requirement to prevent inaccurate impurity quantification and subsequent commercial batch rejection.
This compound is strictly required as a reference standard when validating HPLC and LC-MS methods for generic Rivaroxaban formulations. It is used to establish system suitability, specificity, LOD, and LOQ for process-related impurities, directly supporting regulatory filings with the FDA or EMA[1].
In commercial API manufacturing, 4-(2,4-diaminophenyl)morpholin-3-one is utilized as a spiked standard in routine QC panels. It ensures that the impurity profile of each released batch of Rivaroxaban remains within the acceptable ICH Q3A limits, verifying the efficiency of the purification steps [2].
During the shelf-life evaluation of Rivaroxaban, this standard is employed to track potential degradation pathways or the persistence of synthetic byproducts over time under various stress conditions (e.g., thermal, photolytic, or hydrolytic stress), ensuring the long-term safety profile of the formulated drug [1].